molecular formula C18H33GdN4O10 B607589 Gadobutrol Monohydrate CAS No. 198637-52-4

Gadobutrol Monohydrate

Katalognummer B607589
CAS-Nummer: 198637-52-4
Molekulargewicht: 622.73
InChI-Schlüssel: LAKUDJWFTFYTQQ-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gadobutrol is a gadolinium-based MRI contrast agent (GBCA) used in diagnostic magnetic resonance imaging (MRI) in adults and children. It provides contrast enhancement during cranial, spinal, breast, or other investigations . In the central nervous system, Gadobutrol works by highlighting any areas with disrupted blood brain barrier (BBB) and/or abnormal vascularity .


Synthesis Analysis

The synthesis of Gadobutrol involves reacting the starting material cyclen (1,4,7,10-tetraazacyclododecane) with 4,4-dimethyl-3,5,8-trioxabicyclo [5,1,0]octane and lithium chloride in isopropanol at elevated temperatures . The crude product is then isolated and dried at 46°-48°C .


Molecular Structure Analysis

Gadobutrol has a chemical formula of C18H31GdN4O9 and a molecular weight of 604.72 g/mol . It has a macrocyclic framework and is neutral .


Chemical Reactions Analysis

Gadobutrol is a water-soluble, highly hydrophilic compound with a partition coefficient between n-butanol and buffer at pH 7.6 of 0.006 .


Physical And Chemical Properties Analysis

Gadobutrol is a solid substance with a characteristic odor . It is highly hydrophilic and water-soluble .

Wissenschaftliche Forschungsanwendungen

Methods of Application Gadobutrol is administered intravenously . Its unique physicochemical profile, including high thermostability and proton relaxation times, allows it to be formulated at twice the gadolinium ion concentration of other GBCAs . This results in a narrower bolus and improved dynamic image enhancement .

Results or Outcomes Gadobutrol has been shown to be effective in enhancing the contrast in MRI and MRA, improving the visualization of pathological lesions and vascular perfusion, and flow-related abnormalities . It has a very good safety profile and poses a low risk for the development of Nephrogenic Systemic Fibrosis (NSF), a condition associated with the use of some GBCAs .

Methods of Application Gadobutrol is administered intravenously. It works by highlighting any areas with disrupted BBB and/or abnormal vascularity .

Results or Outcomes The use of Gadobutrol enhances the contrast in MRI scans, improving the visualization of pathological lesions and vascular perfusion, and flow-related abnormalities in the central nervous system .

Methods of Application Gadobutrol is administered intravenously. It works by enhancing the contrast in MRI scans, improving the visualization of malignant lesions in the breast tissue .

Results or Outcomes The use of Gadobutrol has been shown to improve the detection and characterization of breast lesions, aiding in the diagnosis and staging of breast cancer .

Methods of Application Gadobutrol is administered intravenously. It works by enhancing the contrast in MRA scans, improving the visualization of blood vessels in the brain .

Results or Outcomes The use of Gadobutrol has been shown to improve the detection of stroke, aiding in the diagnosis and treatment planning .

Methods of Application Gadobutrol is administered intravenously. It works by enhancing the contrast in MRI scans, improving the visualization of tumor perfusion .

Results or Outcomes The use of Gadobutrol has been shown to improve the detection of tumor perfusion, aiding in the diagnosis and treatment planning .

Methods of Application Gadobutrol is administered intravenously. It works by enhancing the contrast in MRI scans, improving the visualization of areas of the brain affected by ischemia .

Results or Outcomes The use of Gadobutrol has been shown to improve the detection of focal cerebral ischemia, aiding in the diagnosis and treatment planning .

Safety And Hazards

Gadobutrol can cause a life-threatening condition in people with advanced kidney disease. Your doctor may check your kidney function before you receive gadobutrol . It can stay in your body for months or years after you receive this medicine. It is not known whether this could cause any health problems in people with normal kidneys .

Zukünftige Richtungen

Gadobutrol has been extensively used in clinical trials and real-world settings for over 20 years. It has a low risk for developing nephrogenic systemic fibrosis (NSF), making it an effective and safe diagnostic GBCA for use in CE MRI and MRA to visualize pathological lesions and vascular perfusion and flow-related abnormalities in all body regions in a broad spectrum of patients .

Eigenschaften

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKUDJWFTFYTQQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33GdN4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gadobutrol Monohydrate

Citations

For This Compound
2
Citations
SS Kona, M Changali, M Kalva… - European Journal of …, 2020 - eurjchem.com
Gadolinium-based contrast agent interacts with the human body temporarily and improves the pictures of inside of the body produced by magnetic resonance imaging, computed …
Number of citations: 1 eurjchem.com
AM Clarke, CM Riley - Specification of Drug Substances and Products, 2020 - Elsevier
This chapter describes the rational design of analytical methods for assay and impurities designed to ensure adequate performance during the life cycle of the method for a given …
Number of citations: 2 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.